molecular formula C21H18F2N4O3S B2740932 N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-75-3

N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2740932
CAS No.: 1251620-75-3
M. Wt: 444.46
InChI Key: YNHZVBOOEPABBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl group at position 3 and a sulfonamide moiety at position 4. The sulfonamide nitrogen is further functionalized with a 3,5-difluorophenyl group and a 3-methoxybenzyl group. Such structural features are common in medicinal chemistry, where sulfonamides are often explored for their bioactivity, including antimicrobial, antimalarial, or enzyme-inhibitory properties .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-7-6-20(13-26(14)21)31(28,29)27(18-10-16(22)9-17(23)11-18)12-15-4-3-5-19(8-15)30-2/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHZVBOOEPABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound belongs to the triazole family and features a sulfonamide group, which is known for its biological significance. The chemical structure can be represented as follows:

N 3 5 difluorophenyl N 3 methoxyphenyl methyl 3 methyl 1 2 4 triazolo 4 3 a pyridine 6 sulfonamide\text{N 3 5 difluorophenyl N 3 methoxyphenyl methyl 3 methyl 1 2 4 triazolo 4 3 a pyridine 6 sulfonamide}

Biological Activity Overview

The compound has been evaluated for various biological activities including antimicrobial and anticancer properties. Key findings from studies are summarized below.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µM)
Pseudomonas aeruginosa 0.21
Escherichia coli 0.21
Candida albicans 0.83
Micrococcus luteus 0.25

These results suggest that the compound is particularly potent against Gram-negative bacteria and certain fungal strains .

Molecular docking studies have provided insights into the mechanism of action of the compound. It has been shown to interact with key bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions that are crucial for its antibacterial activity:

  • DNA Gyrase Interactions : Three hydrogen bonds were formed with residues SER1084, ASP437, and GLY459.
  • MurD Interactions : Similar binding affinities were observed compared to established antibiotics like ciprofloxacin .

Case Studies

Several case studies have highlighted the biological activity of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Pseudomonas aeruginosa and Escherichia coli. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cytotoxicity Assessment : The cytotoxic effects were tested on human cell lines (HaCat and BALB/c 3T3). The compound showed lower toxicity levels in BALB/c 3T3 cells compared to HaCat cells after 72 hours of exposure .

Pharmacokinetics

Pharmacokinetic studies have suggested favorable drug-like properties for this compound:

  • Absorption : High bioavailability was indicated through in silico modeling.
  • Distribution : The compound demonstrated good permeability across cell membranes.
  • Metabolism : Preliminary studies suggest metabolic stability with minimal liver enzyme interaction.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that triazole-containing compounds exhibit promising anticancer properties. Studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines.

  • In vitro Studies : For example, one study reported an IC50 value of 9.6 μM against HMEC-1 cells, indicating strong antiproliferative effects.

Anti-inflammatory Effects

The sulfonamide moiety contributes to the compound's ability to modulate inflammatory pathways. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The presence of the sulfonamide group suggests possible antimicrobial effects against bacterial strains. This characteristic is particularly relevant given the increasing prevalence of antibiotic resistance.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant reduction in cell viability in multiple cancer lines
Anti-inflammatoryPotential modulation of inflammatory cytokines
AntimicrobialActivity against various bacterial strains

Case Studies

One notable study involved synthesizing various derivatives of triazolo[4,3-a]pyridine sulfonamides. Researchers found that modifications to the triazole ring could enhance therapeutic efficacy across multiple cancer cell lines. This supports the hypothesis that structural variations can lead to improved biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity may influence its absorption characteristics.
  • Distribution : Sulfonamides generally exhibit good tissue distribution.
  • Metabolism : Further studies are needed to elucidate metabolic pathways.
  • Toxicity : Preliminary assessments indicate low toxicity; however, comprehensive toxicological evaluations are necessary.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂NH-) is susceptible to oxidation under strong oxidizing conditions. For example:

  • Oxidation to sulfones : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media can convert sulfonamide to sulfone derivatives via intermediate sulfoxide formation .

Reaction Reagents/Conditions Product
Sulfonamide oxidationH₂O₂ (30%), H₂SO₄, 60°C, 6hSulfone derivative with enhanced electrophilicity
Triazolopyridine ring oxidationKMnO₄, H₂O, refluxHydroxylated or ketone derivatives (minor pathway)

Reduction Reactions

The sulfonamide group can undergo reduction to thiols or amines under specific conditions:

  • Reduction to thiols : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the sulfonamide to a thiol (-SH) .

  • Selective reduction of triazolopyridine : Catalytic hydrogenation (H₂, Pd/C) may reduce unsaturated bonds in the triazolopyridine ring .

Reaction Reagents/Conditions Product
Sulfonamide reductionLiAlH₄, THF, 0°C → RT, 12hThiol derivative with increased nucleophilicity
Ring hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 50°CPartially saturated triazolopyridine derivative

Substitution Reactions

The electron-deficient triazolopyridine core and activated aromatic rings facilitate nucleophilic/electrophilic substitutions:

  • Aromatic electrophilic substitution : Halogenation or nitration at the 3-methyl group or difluorophenyl ring .

  • Nucleophilic displacement : Methoxy or benzyl groups may undergo substitution with amines or thiols under basic conditions .

Reaction Reagents/Conditions Product
Bromination of triazolopyridineBr₂, FeBr₃, CH₂Cl₂, 0°C → RT3-Bromomethyl-triazolopyridine derivative
Methoxy group demethylationBBr₃, CH₂Cl₂, -78°C → RTPhenolic derivative with free -OH group

Cycloaddition and Cross-Coupling

The triazolopyridine ring participates in cycloaddition reactions (e.g., with alkynes) or palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) :

  • Suzuki coupling : Introduction of aryl/heteroaryl groups at the 6-sulfonamide position using Pd(PPh₃)₄ and bases .

Reaction Reagents/Conditions Product
Suzuki-Miyaura couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-modified sulfonamide derivative

Hydrolysis and Rearrangement

Acidic or basic hydrolysis of the sulfonamide group is limited due to its stability, but extreme conditions may cleave the S-N bond:

  • Hydrolysis : Concentrated HCl (6M) at 100°C cleaves sulfonamide to sulfonic acid and amine fragments .

Computational Insights

Density functional theory (DFT) studies on analogous triazolopyridines reveal:

  • Electrophilic sites : The sulfonamide oxygen atoms and triazolopyridine N1/N2 atoms are nucleophilic (MEP analysis) .

  • Reactivity trends : Frontier molecular orbital (FMO) gaps (~3.2–4.5 eV) suggest moderate stability and reactivity, ideal for controlled functionalization .

Biological Relevance

While not the focus here, derivatives of this compound class exhibit:

  • Antimalarial activity : IC₅₀ values of 2.24–4.98 μM against Plasmodium falciparum via falcipain-2 inhibition .

  • Binding interactions : Hydrogen bonds between sulfonamide oxygens and enzyme residues (e.g., Gly83, Ala175) stabilize complexes .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related triazolopyridine sulfonamides below:

Compound Name Key Structural Differences Reported Use/Activity Reference
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Sulfonamide at position 8 (vs. 6); lacks 3-methyl and 3-methoxybenzyl substituents Antimalarial candidate
N-[(3,5-Difluorophenyl)Methyl]-N-(4-Methoxyphenyl)-3-Methyl-Triazolopyridine-6-Sulfonamide 4-Methoxyphenyl (vs. 3-methoxybenzyl); difluorophenyl as a benzyl substituent Screening compound (unpublished)
Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl-Triazolo[1,5-a]Pyrimidine-2-Sulfonamide) Triazolopyrimidine core (vs. triazolopyridine); 2,6-difluorophenyl substituent Herbicide (ALS inhibitor)

Key Observations :

  • Sulfonamide Position: The target compound’s sulfonamide at position 6 (vs. 8 in ) may alter electronic properties and binding interactions.
  • Core Heterocycle: Flumetsulam’s triazolopyrimidine core (vs. triazolopyridine) demonstrates how minor heterocyclic changes can shift applications from pharmaceuticals to herbicides .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:

  • Sulfonamide coupling : Reacting a triazolopyridine sulfonyl chloride intermediate with substituted amines (e.g., 3,5-difluorophenyl and 3-methoxybenzyl amines) in aprotic solvents (e.g., acetonitrile) using bases like 3,5-lutidine to enhance reactivity and reduce side reactions .
  • Triazole ring formation : Cyclization of hydrazinylpyridine intermediates with orthoesters (e.g., methyl ortho-acetate) under reflux conditions, as demonstrated in analogous [1,2,4]triazolo[4,3-a]pyridine syntheses .
  • Purification : Column chromatography and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions. For example, the 3-methyl group on the triazole ring appears as a singlet at δ ~2.70 ppm in 1H-NMR, while aromatic protons show splitting patterns dependent on substitution .
  • LC/MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., malaria parasite kinases) using fluorometric or colorimetric assays. For example, IC50 values for related triazolopyridine sulfonamides were determined via parasite growth inhibition assays in Plasmodium falciparum cultures .
  • Dose-response curves : Use logarithmic concentrations (1 nM–10 µM) to establish potency and selectivity.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity and pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3,5-difluorophenyl group with electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH3) groups to evaluate potency changes. For example, chlorophenyl analogs showed 2–3× higher antimalarial activity than methoxy-substituted derivatives .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Adjust substituent bulkiness to optimize steric complementarity .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Tests : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. If in vitro activity does not translate in vivo, consider prodrug strategies (e.g., esterification of sulfonamide groups) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance sulfonamide coupling efficiency. For example, 3,5-lutidine in acetonitrile improved yields by 15–20% compared to pyridine .
  • Catalysis : Evaluate Pd/C or CuI for accelerating triazole cyclization.
  • Process Analytics : Use in-line FTIR or HPLC to monitor reaction progress and minimize byproducts .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of sulfonamide toxicity (e.g., hERG channel inhibition) to predict risks.
  • Molecular Dynamics Simulations : Simulate binding to human serum albumin to assess plasma protein binding, which impacts free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.